Melting Point as a Differentiator: Comparing Ethyl 4-hydroxy-1H-indole-2-carboxylate to its 5- and 7-Hydroxy Regioisomers
The melting point of ethyl 4-hydroxy-1H-indole-2-carboxylate is 159-160°C, as documented in its use as a synthetic intermediate [1]. This value is distinct from the melting points of its closest regioisomeric analogs, ethyl 5-hydroxyindole-2-carboxylate (150-155°C) and ethyl 7-hydroxyindole-2-carboxylate (200-202°C) . This 9-50°C difference provides a verifiable physical property for quality control, identity verification, and purification strategy selection, particularly in crystallization processes.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 159-160°C |
| Comparator Or Baseline | Ethyl 5-hydroxyindole-2-carboxylate (150-155°C) and Ethyl 7-hydroxyindole-2-carboxylate (200-202°C) |
| Quantified Difference | 9-10°C lower than 4-isomer for 5-isomer; 41-43°C higher than 4-isomer for 7-isomer |
| Conditions | Solid-state measurement; standard laboratory conditions |
Why This Matters
This property enables definitive identification and quality assurance, ensuring the correct isomer is procured and used, which is critical for reproducible research and manufacturing processes.
- [1] Troxler, F. 4-(2-HYDROXY-3-AMINO PROPOXY)-INDOLE DERIVATIVES. United States Patent US3696120. October 3, 1972. View Source
